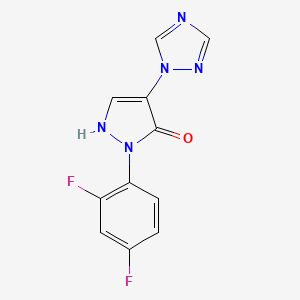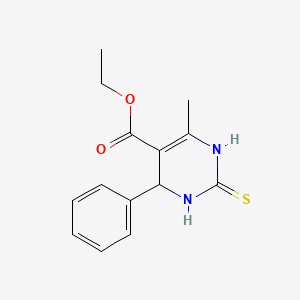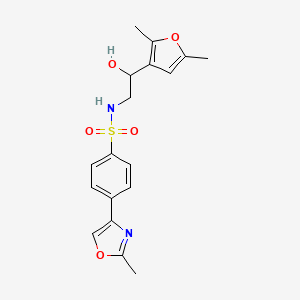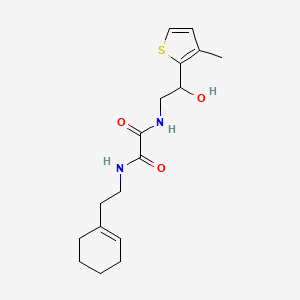
1-(2,4-difluorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Difluorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol, also known as DFTP, is a novel small molecule that has been identified as a potential therapeutic agent. It has been studied for its potential to modulate a range of physiological and biochemical processes. DFTP has been shown to have a wide range of applications in scientific research and has the potential to be used in the development of new therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Structural Characterization and Synthesis
- The compound and its derivatives have been involved in synthesis and structural characterization studies. For instance, Kariuki et al. (2021) synthesized and structurally characterized isostructural thiazoles related to this compound, demonstrating the molecular conformations and planarity in these molecules (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Optical Properties and Applications in Optoelectronics
- Azab et al. (2021) researched the optical properties and potential applications of similar compounds in optoelectronics. They synthesized a conjugated semiconductor thin film involving triazole derivatives and analyzed its electronic transitions, indicating potential in optoelectronic devices (Azab et al., 2021).
Antimicrobial and Antifungal Applications
- Al‐Azmi and Mahmoud (2020) synthesized novel derivatives incorporating the triazole moiety and evaluated them as antimicrobial agents. Their findings suggest the potential utility of these compounds in antimicrobial applications (Al‐Azmi & Mahmoud, 2020).
- Similarly, Gadakh et al. (2010) synthesized fluorine-containing pyrazoles and benzo[d]oxazoles, finding promising antibacterial activities against various bacterial strains and some antifungal activity (Gadakh, Pandit, Rindhe, & Karale, 2010).
Catalysts in Chemical Reactions
- Hua et al. (2012) explored the use of similar compounds in catalysis, synthesizing new rhodium(I) and iridium(I) complexes with pyrazolyl–triazolyl ligands. These complexes were used as catalysts in hydroamination, showcasing the versatility of these compounds in chemical synthesis (Hua, Vuong, Bhadbhade, & Messerle, 2012).
Photochemical Properties
- Lin, Rivett, and Wilshire (1977) studied the photochemical properties of 1,3-diphenyl-2-pyrazolines, including derivatives with 1,2,4-triazol-1-yl substituents. Their research revealed insights into the fluorescence and stability of these compounds under light exposure, contributing to our understanding of their photochemical behavior (Lin, Rivett, & Wilshire, 1977).
Antifungal Activity
- Jiang Yuanying (2004) focused on synthesizing derivatives of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted group-2-propanols, investigating their antifungal activities. This work highlights the pharmaceutical potential of such compounds in antifungal applications (Yuanying, 2004).
Eigenschaften
IUPAC Name |
2-(2,4-difluorophenyl)-4-(1,2,4-triazol-1-yl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2N5O/c12-7-1-2-9(8(13)3-7)18-11(19)10(4-15-18)17-6-14-5-16-17/h1-6,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKKVNVYZNANEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N2C(=O)C(=CN2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbutanamide](/img/structure/B2777062.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-bromobenzyl)acetamide](/img/structure/B2777066.png)
![4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine hydrochloride](/img/structure/B2777067.png)

![ethyl 2-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2777070.png)


![8,12,14-Trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.0,3,8]tetradecan-7-one dihydrochloride](/img/no-structure.png)
![N,4,5-trimethyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxamide](/img/structure/B2777079.png)



![3-[(4-Fluoro-3-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2777085.png)